N-(3-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
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Description
N-(3-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O5S2 and its molecular weight is 447.52. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
Compounds with structural similarities, such as zinc phthalocyanines substituted with sulfonamide derivatives, have been synthesized and characterized for their photophysical and photochemical properties. Such compounds demonstrate potential as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
Sulfonamide-based compounds, such as rhodanine-3-acetic acid derivatives, have been synthesized and evaluated for their antimicrobial activity against a panel of bacteria, mycobacteria, and fungi. Certain derivatives have shown high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, suggesting their potential use in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Applications
N-substituted acetamide compounds, particularly those incorporating benzothiazole and pyridine moieties, have been explored for their anticancer effects. Studies have found that modifying the acetamide group with alkylurea moieties can retain antiproliferative activity while significantly reducing acute oral toxicity. These findings suggest a pathway for developing potent anticancer agents with lower toxicity profiles (Xie et al., 2015).
Anticonvulsant Applications
Compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds have shown promising results in protecting against picrotoxin-induced convulsions, indicating their potential as anticonvulsant agents (Farag et al., 2012).
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-27-16-6-8-18(9-7-16)30(25,26)23-20-22-15(13-29-20)11-19(24)21-12-14-4-3-5-17(10-14)28-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHCJLHNADZRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.